N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide
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Overview
Description
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a dimethyl group and a phenylbutanamide moiety. It is of significant interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Mechanism of Action
Biochemical Pathways
The activation of the serotonin receptor by DIM-5 can affect several biochemical pathways. For instance, it can influence the cyclic adenosine monophosphate (cAMP) pathway , leading to the activation of protein kinase A (PKA). PKA can then phosphorylate various target proteins, leading to changes in cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Dimethyl Groups: The indole core is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 2 positions. This can be achieved using methyl iodide and a strong base such as sodium hydride.
Attachment of the Phenylbutanamide Moiety: The final step involves the reaction of the substituted indole with 4-phenylbutanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenylbutanamide moiety, converting it to an alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the phenylbutanamide moiety.
Substitution: Various substituted indole derivatives with different functional groups.
Scientific Research Applications
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenoxypropanamide
Uniqueness
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide is unique due to the specific substitution pattern on the indole ring and the presence of the phenylbutanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16-13-19-14-18(11-12-20(19)23(16)2)15-22-21(24)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVQUJSJYNYQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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